molecular formula C17H21NO2S B2370344 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034608-17-6

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2370344
CAS RN: 2034608-17-6
M. Wt: 303.42
InChI Key: YXDVPBUWCUTAJR-UHFFFAOYSA-N
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Description

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a biologically active compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic compounds and has a unique chemical structure that makes it an interesting target for researchers.

Scientific Research Applications

Synthesis Techniques and Drug Design

  • Stereoselective Synthesis : Researchers have developed methods for the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, showing their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This approach offers an alternative for the preparation of compounds with potential in drug design, illustrating the flexibility of bicyclic systems in synthesizing complex molecules (Mollet, D’hooghe, & Kimpe, 2012).

  • Beta-Lactamase Inhibition : Studies on CP-45,899, a beta-lactamase inhibitor, demonstrate the role of bicyclic compounds in extending the antibacterial spectrum of beta-lactams. This research highlights the potential of such compounds in overcoming resistance to antibiotics, emphasizing their importance in medicinal chemistry (English et al., 1978).

  • Antibacterial and Anticancer Applications : The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, including compounds with bicyclic structures, have been explored. These compounds exhibit significant antibacterial activities, underscoring the therapeutic potential of bicyclic and related structures in addressing microbial infections (Landage, Thube, & Karale, 2019).

  • Antiviral and Antitumoral Activity : The discovery of triazolothiadiazine derivatives with bicyclic structures demonstrates promising in vitro anticoronavirus and antitumoral activity. This indicates the broad spectrum of biological activities that can be achieved with bicyclic compounds, including potential applications in antiviral and cancer therapy (Jilloju et al., 2021).

  • Conformationally Restricted Analogs : The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, demonstrates the utility of bicyclic compounds in mimicking biologically active peptides. These analogs are valuable for peptide engineering and the design of peptidomimetics (Radchenko et al., 2009).

properties

IUPAC Name

(4-phenyloxan-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDVPBUWCUTAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone

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